

# The Discovery and Synthesis of Omzotirome: A Thyromimetic Modulator of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Whitepaper for Researchers and Drug Development Professionals

### **Abstract**

Omzotirome (formerly known as TRC-150094) is a novel, orally active thyromimetic agent under development by Torrent Pharmaceuticals. It is a selective thyroid hormone receptor-beta (THR-β) agonist and is also described as a mitochondrial modulator that restores metabolic flexibility.[1][2][3][4] This dual mechanism of action has positioned Omzotirome as a promising therapeutic candidate for a range of cardiometabolic disorders, including dyslipidemia, type 2 diabetes mellitus, and hypertension.[3][5] Currently in Phase III clinical trials, Omzotirome aims to address the unmet medical needs in patients with these interconnected metabolic conditions.[5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Omzotirome.

## Introduction: The Rationale for a Selective THR-β Agonist

Thyroid hormones are critical regulators of metabolism, growth, and development. Their effects are primarily mediated by two major thyroid hormone receptor isoforms: THR- $\alpha$  and THR- $\beta$ . THR- $\alpha$  is predominantly expressed in the heart, bone, and central nervous system, while THR- $\beta$  is the major isoform in the liver. The metabolic benefits of thyroid hormone, such as the lowering of low-density lipoprotein (LDL) cholesterol and triglycerides, are primarily mediated



through THR- $\beta$  activation in the liver. Conversely, adverse effects like tachycardia and osteoporosis are associated with THR- $\alpha$  activation.

This differential tissue distribution and function of THR isoforms have driven the development of thyromimetics—compounds that selectively target THR-β to harness the beneficial metabolic effects while minimizing the risks associated with non-selective thyroid hormone action.

Omzotirome has emerged from these efforts as a promising clinical candidate.

### **Discovery and Development of Omzotirome**

**Omzotirome** was developed by Torrent Pharmaceuticals as a therapeutic agent for metabolic diseases.[5] Its development program has progressed through preclinical and clinical phases, demonstrating its potential to improve multiple cardiometabolic risk factors.

### **Preclinical Development**

Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of **Omzotirome**. In high-fat diet-fed rats, **Omzotirome** demonstrated the ability to reduce adiposity by increasing energy expenditure and fatty acid oxidation.[1] Further studies in obese Zucker spontaneously hypertensive fatty (ZSF1) rats showed that **Omzotirome** improved glucose tolerance, attenuated the rise in blood pressure, and reduced hepatic steatosis.[6] These effects are attributed to its action as a mitochondrial modulator, enhancing mitochondrial respiration and fatty acid oxidation in the liver and skeletal muscle.[1]

### **Clinical Development**

**Omzotirome** has advanced through Phase I and Phase II clinical trials, with a Phase III trial currently underway.[5]

- Phase I Studies: Phase I trials in overweight and obese subjects established the safety,
  tolerability, and pharmacokinetic profile of Omzotirome. The drug was found to be safe and
  well-tolerated, with a half-life suitable for once-daily dosing.[2][7] These studies also showed
  promising trends in the improvement of triglyceride and apolipoprotein B levels.[2][7]
- Phase II Studies: A randomized, double-blind, placebo-controlled Phase II study evaluated the efficacy and safety of Omzotirome in patients with type 2 diabetes and dyslipidemia.[3]



The results demonstrated that **Omzotirome** significantly improved glycemic control, blood pressure, and atherogenic lipid profiles.[3]

### **Synthesis of Omzotirome**

While the specific, detailed synthesis of **Omzotirome** by Torrent Pharmaceuticals is proprietary, a likely synthetic route can be inferred from patent literature for structurally related compounds. The following scheme outlines a plausible multi-step synthesis.

Disclaimer: This described synthesis is based on publicly available patent information for similar molecules and may not represent the exact process used for the commercial manufacturing of **Omzotirome**.

### **Proposed Synthetic Pathway**

A potential synthetic route involves the coupling of a substituted pyridazine derivative with a dichlorinated aminophenol, followed by further functional group manipulations to arrive at the final oxoacetic acid moiety. The synthesis would likely proceed through several key intermediates.

### **Mechanism of Action: A Dual Approach**

**Omzotirome** exerts its therapeutic effects through a dual mechanism of action: selective THR-β agonism and mitochondrial modulation.

## Selective Thyroid Hormone Receptor-Beta (THR-β) Agonism

**Omzotirome** is designed to selectively bind to and activate THR- $\beta$ , which is the predominant thyroid hormone receptor in the liver. This selective activation is crucial for its therapeutic index.

Signaling Pathway of THR-β Activation:





Click to download full resolution via product page

Caption: **Omzotirome**'s THR-β signaling pathway in hepatocytes.

### **Mitochondrial Modulation**

In addition to its activity at the THR-β receptor, **Omzotirome** has been described as a "novel mitochondrial modulator."[1][2][3] Preclinical studies have shown that **Omzotirome** increases the activity of electron transport chain complexes and enhances mitochondrial fatty acid import and oxidation.[2] This leads to increased energy expenditure and contributes to the reduction in adiposity and improvement in insulin sensitivity observed in animal models.[1][6]

### **Quantitative Data**

While specific binding affinity (Ki/Kd) and functional potency (EC50) data for **Omzotirome**'s interaction with THR- $\alpha$  and THR- $\beta$  are not publicly available in the reviewed literature, clinical trial data provide quantitative insights into its efficacy.

## Table 1: Key Efficacy Outcomes from Phase II Clinical Trial of Omzotirome (TRC-150094)



| Parameter                 | Dosage      | Mean Change<br>from Baseline | p-value vs.<br>Placebo | Reference |
|---------------------------|-------------|------------------------------|------------------------|-----------|
| Fasting Plasma<br>Glucose | 25 mg       | -13.9 mg/dL                  | <0.05                  | [3]       |
| 50 mg                     | -21.7 mg/dL | <0.05                        | [3]                    |           |
| Mean Arterial<br>Pressure | 25 mg       | -3.1 mmHg                    | <0.05                  | [3]       |
| 75 mg                     | -4.2 mmHg   | <0.05                        | [3]                    |           |
| Non-HDL<br>Cholesterol    | 50 mg       | -6.8 mg/dL                   | -                      | [3]       |

**Table 2: Pharmacokinetic Parameters of Omzotirome** 

(TRC-150094) from Phase I Studies

| Parameter                            | Value          | Reference |
|--------------------------------------|----------------|-----------|
| Time to Maximum Concentration (Tmax) | 0.25 - 4 hours | [2][7]    |
| Half-life (t½)                       | 15 - 18 hours  | [2][7]    |

### **Experimental Protocols**

Detailed experimental protocols for the specific assays used in the development of **Omzotirome** are proprietary. However, the following sections describe standard methodologies for key experiments relevant to the characterization of a selective THR-β agonist.

### Radioligand Binding Assay for THR-β and THR-α

Objective: To determine the binding affinity (Ki) of **Omzotirome** for the human thyroid hormone receptor isoforms  $\beta$  and  $\alpha$ .

Principle: This is a competitive binding assay where the test compound (**Omzotirome**) competes with a radiolabeled ligand (e.g., [ $^{125}$ I]-T $_3$ ) for binding to the purified ligand-binding domain (LBD) of THR- $\beta$  or THR- $\alpha$ .



Workflow:



Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.



### **Cell-Based Functional Assay for THR Activation**

Objective: To determine the functional potency (EC<sub>50</sub>) and efficacy of **Omzotirome** in activating THR- $\beta$  and THR- $\alpha$ .

Principle: This assay utilizes a mammalian cell line (e.g., HEK293) co-transfected with an expression vector for the full-length human THR- $\beta$  or THR- $\alpha$  and a reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase). Activation of the receptor by an agonist drives the expression of the reporter gene, which can be quantified.

Workflow:





Click to download full resolution via product page

Caption: Workflow for a cell-based functional assay.

### Conclusion



Omzotirome represents a significant advancement in the development of selective THR- $\beta$  agonists for the treatment of cardiometabolic diseases. Its dual mechanism of action, combining selective THR- $\beta$  activation with mitochondrial modulation, offers a multi-faceted approach to addressing the complex pathophysiology of dyslipidemia, type 2 diabetes, and hypertension. The promising results from preclinical and clinical studies underscore its potential as a valuable therapeutic option. Further data from the ongoing Phase III trial will be crucial in fully elucidating the clinical utility and long-term safety of **Omzotirome**. The continued exploration of its unique pharmacological profile will undoubtedly provide valuable insights for the future development of novel metabolic modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Omzotirome Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Frontiers | Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial [frontiersin.org]
- 3. TRC150094, a Novel Mitochondrial Modulator, Reduces Cardio-Metabolic Risk as an Add-On Treatment: a Phase-2, 24-Week, Multi-Center, Randomized, Double-Blind, Clinical Trial -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omzotirome Torrent Pharmaceuticals AdisInsight [adisinsight.springer.com]
- 6. dovepress.com [dovepress.com]
- 7. Safety, Tolerability, and Pharmacokinetics of a Novel Mitochondrial Modulator, TRC150094, in Overweight and Obese Subjects: A Randomized Phase-I Clinical Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of Omzotirome: A Thyromimetic Modulator of Metabolism]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1263094#discovery-and-synthesis-of-omzotirome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com